molecular formula C10H11Cl2N3O3 B12341407 N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea

Katalognummer: B12341407
Molekulargewicht: 292.12 g/mol
InChI-Schlüssel: KXRDHVNPUYEBHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea is a synthetic organic compound with the molecular formula C10H11Cl2N3O3. It is primarily used in research settings and has various applications in chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea typically involves the reaction of 2,6-dichlorophenol with methoxyamine to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow reactors to increase yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(methoxyimino)methyl]urea is unique due to its combination of dichlorophenyl, methoxy, and methoxyimino groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C10H11Cl2N3O3

Molekulargewicht

292.12 g/mol

IUPAC-Name

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea

InChI

InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)

InChI-Schlüssel

KXRDHVNPUYEBHT-UHFFFAOYSA-N

Isomerische SMILES

CO/N=C/NC(=O)NOCC1=C(C=CC=C1Cl)Cl

Kanonische SMILES

CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.